molecular formula C8H5FN2 B12970060 4-Fluoro-1,7-naphthyridine

4-Fluoro-1,7-naphthyridine

Cat. No.: B12970060
M. Wt: 148.14 g/mol
InChI Key: YCDZFXOZARABDQ-UHFFFAOYSA-N
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Description

4-Fluoro-1,7-naphthyridine is a heterocyclic compound that belongs to the naphthyridine family. Naphthyridines are characterized by their fused pyridine rings, which contain nitrogen atoms at specific positions. The presence of a fluorine atom at the 4th position in the 1,7-naphthyridine structure imparts unique chemical and physical properties to this compound, making it of interest in various scientific fields.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Fluoro-1,7-naphthyridine typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-cyano-3-pyridylacetonitrile with suitable reagents under microwave-promoted conditions. This method is efficient, eco-friendly, and yields high-purity products .

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions: 4-Fluoro-1,7-naphthyridine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding naphthyridine oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride to yield reduced derivatives.

    Substitution: The fluorine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate or hydrogen peroxide under acidic conditions.

    Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like potassium carbonate.

Major Products Formed:

    Oxidation: Naphthyridine oxides.

    Reduction: Reduced naphthyridine derivatives.

    Substitution: Functionalized naphthyridine compounds with various substituents.

Scientific Research Applications

4-Fluoro-1,7-naphthyridine has a wide range of applications in scientific research, including:

Mechanism of Action

The mechanism of action of 4-Fluoro-1,7-naphthyridine involves its interaction with specific molecular targets and pathways. For instance, in biological systems, it may inhibit certain enzymes or interfere with DNA replication processes, leading to its antimicrobial or anticancer effects. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Uniqueness of this compound: The presence of the fluorine atom at the 4th position in 1,7-naphthyridine imparts unique electronic and steric properties, making it distinct from other naphthyridine isomers

Properties

Molecular Formula

C8H5FN2

Molecular Weight

148.14 g/mol

IUPAC Name

4-fluoro-1,7-naphthyridine

InChI

InChI=1S/C8H5FN2/c9-7-2-4-11-8-5-10-3-1-6(7)8/h1-5H

InChI Key

YCDZFXOZARABDQ-UHFFFAOYSA-N

Canonical SMILES

C1=CN=CC2=NC=CC(=C21)F

Origin of Product

United States

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